molecular formula C19H13N3O3S2 B2356342 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 324759-12-8

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2356342
CAS No.: 324759-12-8
M. Wt: 395.45
InChI Key: WRGPDZVBZWQACM-UHFFFAOYSA-N
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Description

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position and linked to a phenyl ring. The phenyl group is further functionalized with a 5-nitrothiophene-2-carboxamide moiety. This structure combines electron-deficient (nitrothiophene) and electron-rich (benzothiazole) components, making it a candidate for diverse biological applications, including antimicrobial and proteasome inhibition activities. Its synthesis typically involves coupling reactions using reagents like HATU and DMF, followed by purification via column chromatography .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c1-11-2-7-14-16(10-11)27-19(21-14)12-3-5-13(6-4-12)20-18(23)15-8-9-17(26-15)22(24)25/h2-10H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGPDZVBZWQACM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Methyl-2-aminothiophenol with 4-Nitrobenzaldehyde

The benzothiazole scaffold is synthesized via condensation of 5-methyl-2-aminothiophenol (1) with 4-nitrobenzaldehyde (2) under ultrasonic irradiation or catalytic conditions. As reported by Al-Mutairi et al., benzothiazole derivatives form efficiently via nucleophilic attack of the thiolamine on the aldehyde, followed by cyclization and oxidation. For the 6-methyl variant, 5-methyl-2-aminothiophenol is reacted with 4-nitrobenzaldehyde in ethanol under reflux, yielding 2-(4-nitrophenyl)-6-methylbenzothiazole (3) (Scheme 1).

Scheme 1 :
$$
\text{(1) 5-Methyl-2-aminothiophenol} + \text{(2) 4-Nitrobenzaldehyde} \xrightarrow[\text{EtOH, 60°C}]{\text{NiO Nanoparticles}} \text{(3) 2-(4-Nitrophenyl)-6-methylbenzothiazole}
$$

Catalytic methods using NiO nanoparticles enhance reaction efficiency, achieving yields of 85–92% within 4 hours. Solvent-free approaches with Co$$3$$O$$4$$ nanoflakes further optimize the process, reducing reaction times to 5 minutes at room temperature.

Reduction of Nitro Group to Aniline

The nitro group in (3) is reduced to an amine using catalytic hydrogenation (H$$2$$, Pd/C) or Fe/HCl, yielding 4-(6-methyl-1,3-benzothiazol-2-yl)aniline (4) . Hydrogenation at 50 psi H$$2$$ in ethanol affords (4) in 90% yield. The product is characterized by NMR and melting point (195°C).

Synthesis of 5-Nitrothiophene-2-carboxylic Acid

Oxidation of 5-Nitro-2-formylthiophene

5-Nitrothiophene-2-carboxylic acid (5) is synthesized via oxidation of 5-nitro-2-formylthiophene (6) using bromine in acetic acid and sodium acetate. The reaction proceeds via hypohalide-mediated oxidation:

Scheme 2 :
$$
\text{(6) 5-Nitro-2-formylthiophene} \xrightarrow[\text{NaOAc, AcOH}]{\text{Br}_2, 70°C} \text{(5) 5-Nitrothiophene-2-carboxylic acid}
$$

This method yields 98.5% crude product, with recrystallization providing 81% pure (5) (m.p. 161°C).

Amidation of 5-Nitrothiophene-2-carboxylic Acid with 4-(6-Methylbenzothiazol-2-yl)aniline

Activation of Carboxylic Acid

The carboxylic acid (5) is activated as an acyl chloride using thionyl chloride (SOCl$$2$$) in dichloromethane at 0–5°C. Alternatively, ethyl ester formation via ethanol and H$$2$$SO$$_4$$ provides a stable intermediate for amidation.

Coupling Reaction

The activated acid is coupled with (4) in anhydrous xylene at 150°C, facilitated by distilling off ethanol formed during the reaction.

Scheme 3 :
$$
\text{(5) 5-Nitrothiophene-2-carboxylic acid} + \text{(4) 4-(6-Methylbenzothiazol-2-yl)aniline} \xrightarrow[\text{Xylene, 150°C}]{1\,h} \text{N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide}
$$

Optimization Data :

Entry Catalyst Solvent Time (h) Yield (%)
1 None Xylene 1 78
2 DMAP Toluene 2 82
3 HOBt/EDCl DMF 3 85

Dry conditions are critical to avoid hydrolysis to 2,2-dioxo-1H-benzothiazin-4-amine impurities.

Analytical Characterization

The final product is purified via recrystallization from ethanol and characterized by:

  • Melting Point : 245–247°C (decomp.)
  • $$^1$$H NMR (DMSO-d$$_6$$): δ 8.45 (s, 1H, thiophene), 7.92–7.88 (m, 4H, aryl), 2.45 (s, 3H, CH$$_3$$).
  • HPLC Purity : >98% (C18 column, MeOH:H$$_2$$O = 70:30).

Chemical Reactions Analysis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H17N3S2
  • Molecular Weight : 339.5 g/mol
  • CAS Number : 324759-12-8

This compound belongs to the class of benzothiazole derivatives, which are known for their biological activity and potential therapeutic applications.

Chemistry

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide serves as a significant building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. The compound can undergo several chemical transformations:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be achieved using sodium borohydride.
  • Substitution : It can participate in nucleophilic substitution reactions, particularly at the nitro group.

These reactions facilitate the synthesis of derivatives with enhanced properties or new functionalities.

Biology

The compound exhibits notable antimicrobial properties, making it a candidate for further research into its efficacy against various pathogens. Studies have shown that it possesses activity against both bacterial and fungal strains, highlighting its potential as an antimicrobial agent.

Medicine

This compound is being investigated for its anti-tubercular activity. Its mechanism involves inhibiting the growth of Mycobacterium tuberculosis by targeting specific biochemical pathways essential for the bacterium's survival.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex organic synthesisFacilitates development of new compounds
BiologyAntimicrobial activity against bacteria and fungiPotential treatment options for infections
MedicineAnti-tubercular propertiesNew therapeutic avenues for tuberculosis

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests potential for clinical applications in treating bacterial infections.

Case Study 2: Anti-Tubercular Activity

Research investigating the anti-tubercular properties revealed that this compound effectively inhibited the growth of Mycobacterium tuberculosis in laboratory settings. The study highlighted its role in disrupting essential metabolic pathways within the bacteria, thus presenting it as a promising candidate for further drug development aimed at combating tuberculosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrothiophene carboxamides and benzothiazole derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name Key Structural Differences Biological Activity Reference
N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277772) Lacks the 4-phenyl linkage; benzothiazole directly attached to carboxamide. Targets the ubiquitin-proteasome system; potential anticancer activity.
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) Replaces benzothiazole with thiazole; 3-fluoro-4-methylphenyl substituent. Narrow-spectrum antibacterial activity; mechanism involves bacterial membrane disruption.
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) Thiazole core with 4-fluorophenyl and methyl groups. Antibacterial; commercial source (Enamine HTS collection).
N-(6-Ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide Ethyl substitution on benzothiazole; morpholino-propyl chain enhances solubility. Improved bioavailability due to morpholino group; potential CNS penetration.
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Trifluoromethyl and methoxy groups on phenyl ring; thiazole core. Antibacterial with enhanced metabolic stability from CF₃ group.

Physicochemical Properties

  • Compound 5j (181–184°C) and Compound 7 (amorphous red powder) indicate substituents influence crystallinity .
  • Spectral Data :

    • IR : Nitrothiophene carboxamides show characteristic peaks for amide-I (1650–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) .
    • NMR : Benzothiazole protons resonate at δ 7.5–8.5 ppm (aromatic), while nitro groups deshield adjacent protons .

Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Nitro and fluorine substituents enhance antibacterial potency by improving target binding .
  • Benzothiazole vs. Thiazole : Benzothiazole cores improve proteasome inhibition, while thiazoles favor antibacterial activity .
  • Substituent Position : Methyl at the 6-position on benzothiazole (target compound) vs. 5-position on thiazole (Compound 9) alters steric and electronic profiles .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Purity (%)
Target Compound C₁₉H₁₄N₄O₃S₂ 426.47 N/A N/A
CBK277772 C₁₃H₁₀N₄O₃S₂ 350.37 Amorphous >95
Compound 13 C₁₅H₁₀F₂N₄O₃S₂ 420.39 N/A 99.05
N-(6-Ethyl-benzothiazol-2-yl)... C₂₁H₂₄N₄O₄S₂ 460.57 N/A N/A

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular structure and properties of this compound can be summarized as follows:

PropertyDetails
Molecular Formula C21H15N3O3S
Molecular Weight 389.4 g/mol
IUPAC Name This compound
InChI Key INCFCBPGHXKSHD-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been evaluated for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed promising inhibitory effects, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, the compound's ability to inhibit the activity of specific kinases has been linked to reduced tumor growth in preclinical models .

The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, leading to altered enzymatic activity or receptor modulation. This interaction can result in downstream effects that contribute to its biological activities, such as antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced antimicrobial activity. The compounds were tested against a panel of pathogens, revealing that certain substitutions led to improved efficacy against resistant strains .
  • Anticancer Activity Assessment : In a preclinical study involving human cancer cell lines, this compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, and how are yields optimized?

  • Methodology : The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with a benzothiazole-substituted aniline derivative. A common approach uses peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in dry DMF or dichloromethane, with triethylamine as a base. Reaction conditions (e.g., 0–5°C, 12–24 hr stirring) are critical to minimize side reactions. Purification via silica gel chromatography or recrystallization improves yield (42–99% reported) .
  • Key Parameters :

  • Solvent choice : DMF enhances reactivity but may require rigorous drying.
  • Catalyst : HATU outperforms EDCI/HOBt in coupling efficiency.
  • Purification : Gradient elution (hexane/ethyl acetate) resolves nitro-thiophene byproducts.

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm regiochemistry, with diagnostic peaks for the nitro group (~8.2 ppm for thiophene protons) and benzothiazole aromatic signals (~7.5–8.5 ppm) .
  • LCMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 424.06 for C19_{19}H14_{14}N3_3O3_3S2_2) and purity (>95% by HPLC) .
  • X-ray Crystallography : SHELXL/SHELXS refine crystal structures to confirm planar benzothiazole-thiophene stacking, critical for understanding π-π interactions in target binding .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : The compound exhibits narrow-spectrum antibacterial activity (e.g., against Gram-positive strains) and potential enzyme inhibition (e.g., low molecular weight protein tyrosine phosphatases, LMWPTPs), linked to anticancer mechanisms .
  • Assay Conditions : MIC (Minimum Inhibitory Concentration) values are determined via broth microdilution (e.g., 2–16 µg/mL against Staphylococcus aureus), with cytotoxicity assessed via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?

  • Methodology :

  • Solvent Screening : Replace DMF with dichloromethane to reduce side reactions, though this may require longer reaction times.
  • Catalyst Alternatives : Explore T3P (propylphosphonic anhydride) for improved coupling efficiency and easier purification .
  • Temperature Control : Microwave-assisted synthesis (60–80°C, 30 min) reduces reaction time while maintaining yield .
    • Data Analysis : DOE (Design of Experiments) models identify critical factors (e.g., reagent stoichiometry, solvent polarity) influencing yield .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

  • Key Modifications :

  • Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., -Cl at position 5) increases antibacterial potency (MIC reduced by 4-fold) .
  • Nitro Group Positioning : Shifting the nitro group to thiophene position 3 reduces cytotoxicity while retaining activity .
    • SAR Table :
DerivativeModificationBioactivity (MIC, µg/mL)Cytotoxicity (IC50_{50}, µM)
ParentNone16 (S. aureus)>100
5-ClChlorination4 (S. aureus)85
3-NitroPosition shift8 (S. aureus)>100

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Case Study : Discrepancies in LMWPTP inhibition (IC50_{50} = 2 µM vs. >50 µM across studies) may arise from:

  • Assay Conditions : Redox-active impurities (e.g., residual DMF) artificially enhance activity. Use LCMS-pure batches and include DTT controls to validate results .
  • Binding Mode : Molecular dynamics simulations suggest the nitro group interacts variably with catalytic cysteine residues depending on protonation state (pH 6.5 vs. 7.4) .
    • Resolution : Combine enzymatic assays with ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics under standardized buffer conditions .

Methodological Resources

  • Crystallography : SHELXL for small-molecule refinement and SIR97 for direct methods in phase determination .
  • SAR Validation : Use Schrödinger Suite for docking studies and MM-GBSA free energy calculations to prioritize derivatives .

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